molecular formula C7H17ClN2O B1460927 N,N-diethyl-2-(methylamino)acetamide hydrochloride CAS No. 877880-03-0

N,N-diethyl-2-(methylamino)acetamide hydrochloride

Cat. No. B1460927
CAS RN: 877880-03-0
M. Wt: 180.67 g/mol
InChI Key: BAXWKYMQXFJPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-diethyl-2-(methylamino)acetamide hydrochloride” is a synthetic compound . It is also known as lidocaine hydrochloride and is a highly versatile local anesthetic that has been used widely in medical practice for many years.


Molecular Structure Analysis

The molecular formula of “this compound” is C7H16N2O . The molecular weight is 144.22 g/mol . For a detailed molecular structure, you may refer to scientific databases or resources .


Physical And Chemical Properties Analysis

“this compound” is a solid . The molecular weight is 144.22 g/mol . For more detailed physical and chemical properties, you may need to refer to material safety data sheets (MSDS) or other specialized chemical databases .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Acetals of Lactams and Acid Amides

    N-methyl-2-pyrrolidone diethylacetal reacts with enamino diketones to form cyclic dienediamines. These dienediamines can be converted to hydrochloride salts under specific conditions, demonstrating the versatility of such compounds in chemical synthesis (Shanazarov et al., 1987).

  • Reactions with Trialkyl Phosphites

    The study of reactions involving N-(hydroxymethyl)acetamide with various phosphites leads to the formation of specific phosphonic esters, underlining its significance in chemical transformations (Ivanov et al., 1968).

  • Synthesis of Neurotoxins

    The synthesis of specific neurotoxins like 2-amino-3-([15N]-methylamino)propanoic acid from α-acetamidoacrylic acid and [15N]-methylamine showcases the role of acetamide derivatives in producing biologically significant compounds (Hu & Ziffer, 1990).

Biochemical and Pharmacological Studies

  • Metabolism of Chloroacetamide Herbicides

    Studies on the metabolism of chloroacetamide herbicides in liver microsomes highlight the complex metabolic pathways and enzymatic interactions involving acetamide derivatives, which is crucial for understanding their biotransformation and potential toxicological impacts (Coleman et al., 2000).

  • Enzymatic Activity in Pharmaceutical Applications

    The synthesis and study of N-(4-amino-2-butynyl)acetamides for their activity in inhibiting detrusor contraction showcase the therapeutic potential of acetamide derivatives in treating conditions like overactive detrusor (Take et al., 1992).

  • Local Anesthetic Activity

    Research on the local anesthetic activity of 2-Substituted-N-(2-diethylaminoethyl)-acetamides underlines the importance of acetamide derivatives in medical applications, particularly in pain management (Jindal et al., 2003).

Environmental and Agricultural Applications

  • Herbicide Efficacy and Soil Interaction

    Investigations into the reception and activity of acetochlor and related herbicides in agricultural settings reveal the environmental behavior of acetamide derivatives, which is critical for effective and sustainable agricultural practices (Banks & Robinson, 1986).

  • Biodegradation of Herbicides

    The study of the N-Deethoxymethylation of acetochlor by Rhodococcus sp. Strain T3-1 emphasizes the ecological significance of acetamide derivatives, particularly in the context of biodegradation and environmental remediation (Wang et al., 2015).

Safety and Hazards

Safety precautions for handling “N,N-diethyl-2-(methylamino)acetamide hydrochloride” include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required . It’s recommended to handle it under inert gas . For a comprehensive understanding of its safety and hazards, please refer to its MSDS .

properties

IUPAC Name

N,N-diethyl-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-4-9(5-2)7(10)6-8-3;/h8H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXWKYMQXFJPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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